
4,5-Dimethoxy-1,3,6,8-tetramethylphenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethoxy-1,3,6,8-tetramethylphenanthrene is an organic compound belonging to the phenanthrene family. Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This particular compound is characterized by the presence of four methyl groups and two methoxy groups attached to the phenanthrene core. Its molecular formula is C20H22O2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxy-1,3,6,8-tetramethylphenanthrene typically involves the treatment of a precursor compound with sodamide in ammonia. This reaction yields the desired phenanthrene derivative in almost quantitative yield . The reaction conditions are carefully controlled to ensure high purity and yield.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize automated reactors and stringent quality control measures to produce the compound in bulk.
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Dimethoxy-1,3,6,8-tetramethylphenanthrene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where substituents on the phenanthrene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Formation of phenanthrenequinone derivatives.
Reduction: Formation of dihydrophenanthrene derivatives.
Substitution: Formation of various substituted phenanthrene derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4,5-Dimethoxy-1,3,6,8-tetramethylphenanthrene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in organic electronic devices.
Mecanismo De Acción
The mechanism of action of 4,5-Dimethoxy-1,3,6,8-tetramethylphenanthrene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
3,4,5,6-Tetramethylphenanthrene: Another tetramethyl-substituted phenanthrene with similar structural features.
6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: A compound with methoxy groups and a similar aromatic structure.
Uniqueness: 4,5-Dimethoxy-1,3,6,8-tetramethylphenanthrene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxy and methyl groups enhances its reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
50790-66-4 |
|---|---|
Fórmula molecular |
C20H22O2 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
4,5-dimethoxy-1,3,6,8-tetramethylphenanthrene |
InChI |
InChI=1S/C20H22O2/c1-11-9-13(3)19(21-5)17-15(11)7-8-16-12(2)10-14(4)20(22-6)18(16)17/h7-10H,1-6H3 |
Clave InChI |
SNSDYOOUCIZWLL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C2=C1C=CC3=C2C(=C(C=C3C)C)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



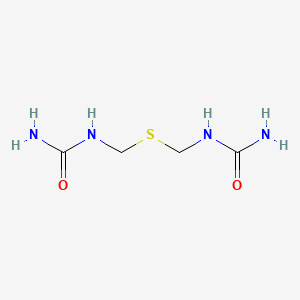
diphenyl-lambda~5~-phosphane](/img/structure/B14649011.png)

![2',3'-Diphenylspiro[bicyclo[6.1.0]non-1(8)-ene-9,1'-indene]](/img/structure/B14649025.png)
![1-Chloro-3-[(4-methoxyphenyl)methyl]benzene](/img/structure/B14649027.png)

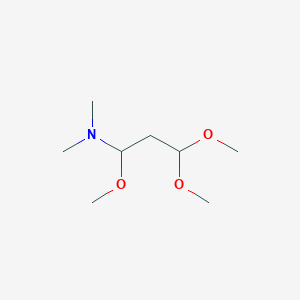
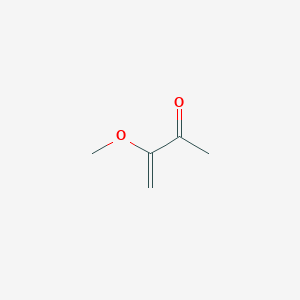
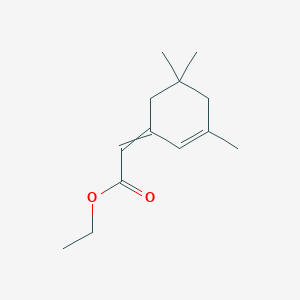
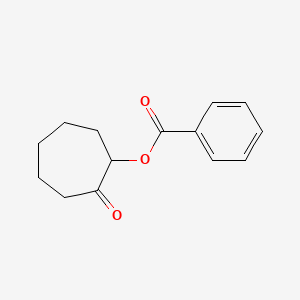
methanone](/img/structure/B14649095.png)
![Acetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-2-mercapto-](/img/structure/B14649102.png)
![4-Methyl-6-[(E)-(pyridin-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14649108.png)
